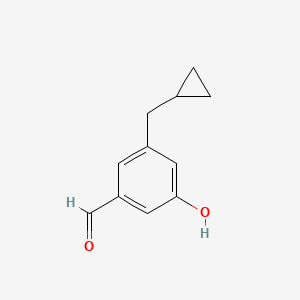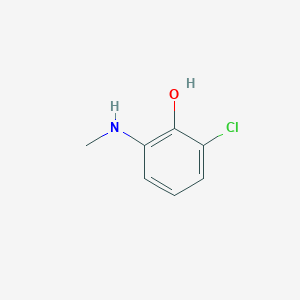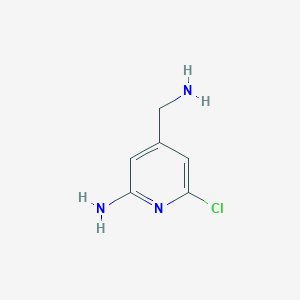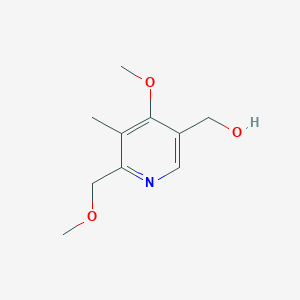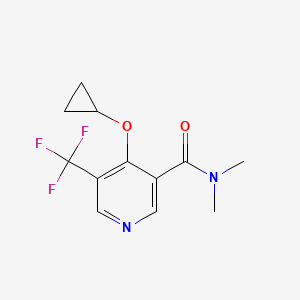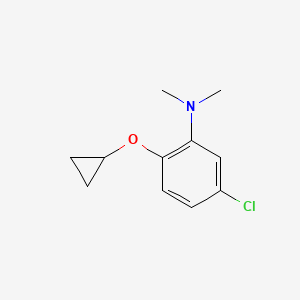
5-Chloro-2-cyclopropoxy-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the 5-position, a cyclopropoxy group at the 2-position, and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and cyclopropyl alcohol.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Cyclopropylation: The amino group is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group.
Methylation: Finally, the resulting intermediate is methylated using methyl iodide and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-Cyclopropoxy-N,N-dimethylaniline.
Substitution: 5-Methoxy-2-cyclopropoxy-N,N-dimethylaniline.
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.
5-Chloro-2-methoxyaniline: Similar structure but has a methoxy group instead of a cyclopropoxy group.
N,N-Dimethylaniline: Lacks both the chloro and cyclopropoxy groups.
Uniqueness
5-Chloro-2-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
5-chloro-2-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clave InChI |
YUKDEMIIAXELNX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


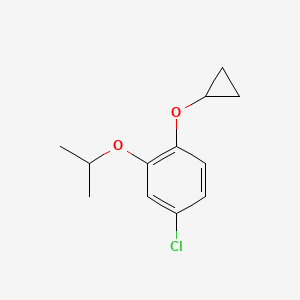

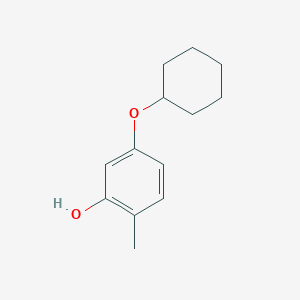
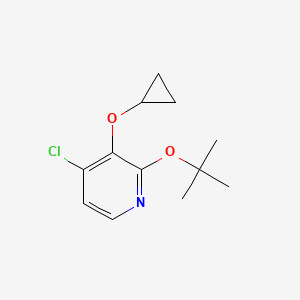
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

